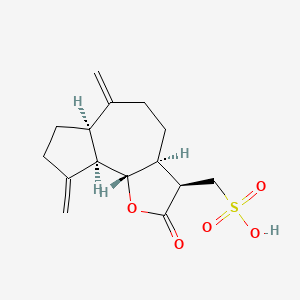

Sulfocostunolide B

Beschreibung

Eigenschaften

IUPAC Name |

[(3R,3aS,6aR,9aR,9bS)-6,9-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydro-3H-azuleno[4,5-b]furan-3-yl]methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5S/c1-8-3-6-11-12(7-21(17,18)19)15(16)20-14(11)13-9(2)4-5-10(8)13/h10-14H,1-7H2,(H,17,18,19)/t10-,11-,12+,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSMFDGIKYVJPL-HPCHECBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC2C(C(=O)OC2C3C1CCC3=C)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1CC[C@H]2[C@H](C(=O)O[C@@H]2[C@@H]3[C@H]1CCC3=C)CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40780091 | |

| Record name | [(3R,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40780091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059671-65-6 | |

| Record name | [(3R,3aS,6aR,9aR,9bS)-6,9-Dimethylidene-2-oxododecahydroazuleno[4,5-b]furan-3-yl]methanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40780091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Sulfocostunolide B: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of Sulfocostunolide B, a unique sulfur-containing sesquiterpene lactone. This document details the primary plant source, outlines a robust experimental protocol for its extraction and purification, and presents quantitative data for related compounds to serve as a benchmark. Furthermore, potential biological signaling pathways modulated by this class of compounds are illustrated to support further research and drug development efforts.

Natural Sources of this compound

The primary natural source of this compound is the root of Saussurea costus (synonym: Aucklandia lappa), a perennial herb belonging to the Asteraceae family.[1][2] This plant, commonly known as costus root, has a long history of use in traditional medicine systems, particularly in Asia, for treating a variety of ailments, including inflammatory conditions and gastrointestinal disorders.

This compound, along with its analogue Sulfocostunolide A, are novel guaiane-type sesquiterpene lactones characterized by an unusual sulfonic acid group.[1][2] These compounds are part of a larger family of bioactive sesquiterpene lactones found in Saussurea costus, including costunolide and dehydrocostus lactone.

Isolation and Purification of this compound

The isolation of this compound from the roots of Saussurea costus involves a multi-step process of extraction and chromatographic separation. The following protocol is a detailed methodology based on established techniques for the isolation of sesquiterpene lactones from this plant species.

Experimental Protocol

2.1.1. Plant Material and Extraction

-

Plant Material Preparation: Dried roots of Saussurea costus are ground into a coarse powder to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered root material is extracted with a suitable organic solvent. Methanol is a common choice for extracting a broad range of secondary metabolites, including sesquiterpene lactones. The extraction is typically performed at room temperature with agitation or using techniques like Soxhlet extraction for exhaustive extraction. The process is repeated multiple times to ensure maximum yield.

-

Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.2. Fractionation of the Crude Extract

-

Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity. Sesquiterpene lactones are typically found in the chloroform and ethyl acetate fractions.

-

Column Chromatography: The bioactive fractions (chloroform and ethyl acetate) are subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

2.1.3. Purification of this compound

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds with similar TLC profiles to known sesquiterpene lactones are pooled, concentrated, and further purified using preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water or acetonitrile and water.

-

Structure Elucidation: The purified this compound is identified and its structure confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Quantitative Data

The following table summarizes the yield of major sesquiterpene lactones isolated from Saussurea costus in a representative study. While specific yield data for this compound is not yet widely published, these values for related compounds provide a useful reference.

| Compound | Starting Material | Extraction Method | Purification Method | Yield | Purity | Reference |

| Costunolide | Saussurea lappa roots | Petroleum Ether Extraction | High-Speed Counter-Current Chromatography | 150 mg from 500 mg crude extract | 95% | [3] |

| Dehydrocostus lactone | Saussurea lappa roots | Petroleum Ether Extraction | High-Speed Counter-Current Chromatography | 140 mg from 500 mg crude extract | 98% | [3] |

Potential Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, the biological activities of structurally related sesquiterpene lactones from Saussurea costus, such as costunolide, have been investigated. These compounds are known to possess significant anti-inflammatory properties, primarily through the modulation of the NF-κB and MAPK signaling pathways. Given the structural similarities, it is plausible that this compound exerts its biological effects through similar mechanisms.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Costunolide has been shown to inhibit NF-κB activation.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in inflammation. It comprises a series of protein kinases that are sequentially activated in response to extracellular stimuli. The three main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways leads to the production of pro-inflammatory mediators. Sulfur-containing compounds have been shown to inhibit the phosphorylation of p38 and ERK.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the isolation of this compound.

Potential Anti-Inflammatory Signaling Pathways

Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.

References

A Technical Guide to the Molecular Mechanism of Action of Sulfocostunolide B

Executive Summary: Sulfocostunolide B and its closely related sesquiterpene lactone, Costunolide, are natural products demonstrating significant anti-inflammatory and anti-cancer properties. Their efficacy stems from a multi-targeted molecular mechanism of action. At its core, the compound induces apoptosis in cancer cells through the generation of reactive oxygen species (ROS), which triggers mitochondrial dysfunction. Concurrently, it potently inhibits several key pro-survival and pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and the Protein Kinase B (AKT) pathway. This guide provides an in-depth exploration of these molecular interactions, supported by quantitative data and detailed experimental protocols relevant to its study.

Core Molecular Mechanisms of Action

The therapeutic potential of this compound/Costunolide is rooted in its ability to simultaneously trigger cell death in malignant cells and suppress signaling pathways that promote proliferation and inflammation.

Induction of ROS-Mediated Apoptosis

A primary anti-cancer mechanism is the induction of programmed cell death (apoptosis) initiated by intracellular oxidative stress.[1]

-

Reactive Oxygen Species (ROS) Generation: Treatment with Costunolide rapidly and dramatically enhances the generation of ROS within cancer cells.[2][3] This surge in ROS appears to be a critical initiating event, as pretreatment of cells with ROS scavengers like N-acetylcysteine (NAC) can block the subsequent apoptotic effects.[1][4]

-

Mitochondrial Pathway Activation: The excess ROS disrupts mitochondrial function, a central control point for apoptosis.[4] This process involves:

-

Disruption of Mitochondrial Membrane Potential (Δψm): The integrity of the mitochondrial membrane is compromised.[4]

-

Modulation of Bcl-2 Family Proteins: Costunolide treatment leads to an increased expression of the pro-apoptotic protein Bax and a concurrent down-regulation of the anti-apoptotic protein Bcl-2.[4][5] This shift in the Bax/Bcl-2 ratio is a critical determinant for apoptosis induction.[5]

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.[1][5]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases. This includes the activation of initiator caspase-9 and executioner caspase-3.[4][5] Activated caspase-3 then cleaves key cellular substrates, such as PARP, leading to the execution of the apoptotic program.[4]

-

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses and cell survival; its persistent activation is a hallmark of many cancers.[6][7] Costunolide effectively suppresses this pathway.[8]

In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins.[8] Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[8][9] IKK then phosphorylates IκBα, tagging it for proteasomal degradation.[8] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.[8] Costunolide intervenes by inhibiting the phosphorylation of the IKK complex.[8][10] This action prevents the phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB sequestered and inactive in the cytoplasm.[8]

Modulation of Pro-Survival Kinase Signaling

This compound also targets key kinases that are central to cancer cell proliferation and survival.

-

STAT3 Pathway Inhibition: The STAT3 transcription factor is persistently activated in many malignancies, where it promotes proliferation, survival, and angiogenesis.[11][12] Costunolide has been found to inhibit the transcriptional activity of STAT3 and reduce the phosphorylation of its key activating residue (Tyr-705).[11] This leads to the decreased expression of critical STAT3 downstream target genes, including cyclin D1, MMP-9, and survivin.[11][13]

-

AKT/GSK3β Pathway Inhibition: The AKT pathway is a crucial signaling node that promotes cell survival and growth.[3] Studies have shown that Costunolide can directly bind to and repress AKT activity.[2][14] This inhibition prevents the phosphorylation of downstream targets like Glycogen Synthase Kinase-3 Beta (GSK3β), contributing to the compound's anti-proliferative and pro-apoptotic effects.[3][15]

Quantitative Data Summary

The biological effects of this compound/Costunolide are dose-dependent. The following tables summarize key quantitative findings from various studies.

Table 1: Effective Concentrations of Costunolide in In Vitro Cancer Models

| Cell Line | Cancer Type | Assay | Effective Concentration (µM) | Observed Effect | Citation |

| T24 | Bladder Cancer | Annexin V/PI | 25 - 50 | Dose-dependent induction of apoptosis | [4] |

| MDA-MB-231 | Breast Cancer | Western Blot | 10 - 40 | Time-dependent inhibition of p-IKK & p-IκBα | [8] |

| HGC-27, SNU-1 | Gastric Cancer | Flow Cytometry | 10 - 40 | Dose-dependent increase in ROS generation | [3] |

| Oral Cancer Cells | Oral Cancer | Cell Cycle Analysis | 2.5 - 10 | Dose-dependent G2/M phase arrest | [16] |

| 769-P | Renal Cell Carcinoma | Western Blot | 20 | Increased Bax/Bcl-2 ratio, Cytochrome c release | [5] |

Table 2: Modulation of Key Signaling and Apoptotic Proteins by Costunolide

| Protein Target | Pathway | Effect of Treatment | Cell Model | Citation |

| p-IKK | NF-κB | Decreased | MDA-MB-231 Breast Cancer | [8] |

| p-IκBα | NF-κB | Decreased | MDA-MB-231 Breast Cancer | [8] |

| p-STAT3 (Tyr705) | STAT3 | Decreased | Osteosarcoma Cells | [11] |

| p-AKT | AKT | Decreased | HGC-27, SNU-1 Gastric Cancer | [3][15] |

| Bax | Apoptosis | Increased | T24 Bladder Cancer, 769-P Renal Cancer | [4][5] |

| Bcl-2 | Apoptosis | Decreased | T24 Bladder Cancer, 769-P Renal Cancer | [4][5] |

| Cleaved Caspase-3 | Apoptosis | Increased | T24 Bladder Cancer | [4] |

| Cleaved PARP | Apoptosis | Increased | T24 Bladder Cancer, 769-P Renal Cancer | [4][5] |

Key Experimental Protocols

The investigation of this compound's mechanism relies on standard molecular and cell biology techniques.

Western Blotting

This technique is used to detect and quantify changes in specific protein levels (e.g., p-IKK, Bax, Bcl-2) following treatment.

Protocol:

-

Sample Preparation (Cell Lysis):

-

Wash cultured cells with ice-cold phosphate-buffered saline (PBS).[17]

-

Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[17]

-

Scrape the cells and incubate the lysate on ice with agitation for 30 minutes.[17]

-

Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet cell debris.[17]

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

Gel Electrophoresis:

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[19]

-

-

Blocking:

-

Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[18]

-

-

Antibody Incubation:

-

Detection:

-

Wash the membrane again three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Protocol:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.

-

Harvest the cells (including floating cells in the media) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex and incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour. Live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) can be distinguished.[4]

Intracellular ROS Detection

This assay measures the generation of ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol:

-

Culture cells in appropriate plates or dishes and treat with this compound for the desired time.

-

Remove the media and wash the cells with PBS.

-

Load the cells with 10 µM DCFH-DA in serum-free media.

-

Incubate for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence corresponds to an increase in intracellular ROS levels.[3]

References

- 1. Costunolide induces apoptosis by ROS-mediated mitochondrial permeability transition and cytochrome C release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Costunolide Induces Apoptosis via the Reactive Oxygen Species and Protein Kinase B Pathway in Oral Cancer Cells [mdpi.com]

- 3. Costunolide-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3β Pathway and Activating Autophagy in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of Apoptosis by Costunolide in Bladder Cancer Cells is Mediated through ROS Generation and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Costunolide Induces Autophagy and Apoptosis by Activating ROS/MAPK Signaling Pathways in Renal Cell Carcinoma [frontiersin.org]

- 6. Saussurea lappa Clarke-Derived Costunolide Prevents TNF α -Induced Breast Cancer Cell Migration and Invasion by Inhibiting NF- κ B Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory kappa B kinases as targets for pharmacological regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Saussurea lappa Clarke-Derived Costunolide Prevents TNFα-Induced Breast Cancer Cell Migration and Invasion by Inhibiting NF-κB Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Costunolide Inhibits Chronic Kidney Disease Development by Attenuating IKKβ/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Costunolide inhibits osteosarcoma growth and metastasis via suppressing STAT3 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oncozine.com [oncozine.com]

- 13. mdpi.com [mdpi.com]

- 14. Costunolide Induces Apoptosis via the Reactive Oxygen Species and Protein Kinase B Pathway in Oral Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Costunolide-Induced Apoptosis via Promoting the Reactive Oxygen Species and Inhibiting AKT/GSK3β Pathway and Activating Autophagy in Gastric Cancer [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. bio-rad.com [bio-rad.com]

- 18. cdn.bcm.edu [cdn.bcm.edu]

- 19. bu.edu [bu.edu]

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sulfocostunolide B

A comprehensive review of the available scientific literature reveals a significant lack of specific data on a compound identified as "Sulfocostunolide B." Extensive searches for its pharmacokinetic (PK) and pharmacodynamic (PD) properties, including absorption, distribution, metabolism, and excretion (ADME), mechanism of action, and associated signaling pathways, did not yield any specific results for a molecule with this designation.

The scientific literature and available databases show information on a related compound, "Sulfocostunolide A," which is a sesquiterpene lactone with noted anti-inflammatory and cytotoxic effects. However, without specific data for "this compound," it is not scientifically accurate to extrapolate the properties of one compound to the other, as even minor structural differences can lead to significant variations in biological activity.

Given the absence of specific information for "this compound," this guide will, therefore, outline the general methodologies and data types that would be essential for characterizing the pharmacokinetics and pharmacodynamics of a novel compound in this class, should data become available in the future. This framework can serve as a template for the kind of in-depth analysis required by researchers, scientists, and drug development professionals.

I. Hypothetical Pharmacokinetic Profile of a Novel Sesquiterpene Lactone

The pharmacokinetic profile of a compound describes its journey through the body. For a hypothetical "this compound," the following parameters would need to be determined through preclinical studies.

Table 1: Key Pharmacokinetic Parameters

| Parameter | Description | Experimental Protocol |

| Bioavailability (%F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Intravenous (IV) and oral (PO) administration to animal models (e.g., rats, mice), followed by serial blood sampling and quantification of the compound in plasma using LC-MS/MS. |

| Maximum Concentration (Cmax) | The highest concentration of the drug observed in the plasma after administration. | Derived from the concentration-time profile following PO administration in animal models. |

| Time to Maximum Concentration (Tmax) | The time at which Cmax is reached. | Derived from the concentration-time profile following PO administration in animal models. |

| Half-life (t1/2) | The time required for the concentration of the drug in the body to be reduced by half. | Calculated from the elimination phase of the concentration-time curve after IV or PO administration. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Calculated as the dose divided by the plasma concentration at time zero after IV administration. |

| Clearance (CL) | The rate at which a drug is removed from the body. | Calculated as the dose divided by the area under the concentration-time curve (AUC) after IV administration. |

| Metabolism | The biochemical modification of the drug by the body, primarily in the liver. | In vitro studies using liver microsomes or hepatocytes to identify metabolites using LC-MS/MS. In vivo studies involve analyzing plasma, urine, and feces for metabolites. |

| Excretion | The process by which the drug and its metabolites are eliminated from the body. | Analysis of urine and feces from animal models after administration to quantify the parent drug and its metabolites. |

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for determining the pharmacokinetic profile of a new chemical entity.

Caption: Experimental workflow for pharmacokinetic characterization.

II. Hypothetical Pharmacodynamic Profile and Mechanism of Action

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body. For a compound like a sesquiterpene lactone, this often involves identifying its molecular targets and the signaling pathways it modulates.

Table 2: Key Pharmacodynamic Parameters

| Parameter | Description | Experimental Protocol |

| In Vitro Potency (IC50/EC50) | The concentration of a drug that is required for 50% inhibition/effect in an in vitro assay. | Cell-based assays measuring a relevant biological endpoint, such as cell viability (e.g., MTT or SRB assay), enzyme activity, or reporter gene expression. |

| Target Engagement | Direct measurement of the drug binding to its intended molecular target in a cellular or in vivo context. | Techniques such as cellular thermal shift assay (CETSA), pull-down assays with biotinylated drug, or photo-affinity labeling. |

| Mechanism of Action | The specific biochemical interaction through which a drug substance produces its pharmacological effect. | A combination of in vitro and in vivo studies, including Western blotting for signaling proteins, RNA sequencing to assess changes in gene expression, and use of knockout/knockdown cell lines or animal models. |

| In Vivo Efficacy | The effect of the drug in a living organism, typically in a disease model. | Administration of the compound to animal models of a relevant disease (e.g., inflammation, cancer) and measurement of disease-related endpoints (e.g., tumor size, inflammatory markers). |

Hypothetical Signaling Pathway: Inhibition of NF-κB

Many sesquiterpene lactones are known to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. The following diagram illustrates a potential mechanism of action for a hypothetical "this compound" targeting this pathway.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Conclusion

While there is currently no specific scientific information available for "this compound," this guide provides a comprehensive framework for the types of studies and data that are essential for the preclinical characterization of a novel compound. The methodologies and data tables presented here represent the standard approach in drug discovery and development for elucidating the pharmacokinetic and pharmacodynamic properties of a potential therapeutic agent. Should research on "this compound" be published in the future, this document can serve as a template for organizing and presenting the key findings in a clear and structured manner for a scientific audience. Researchers are encouraged to consult the literature for "Sulfocostunolide A" and other related sesquiterpene lactones for potential insights into the biological activities of this class of molecules.

Literature review on the therapeutic potential of Sulfocostunolide B

While the world of natural products holds immense promise for novel therapeutics, Sulfocostunolide B, a unique sulfur-containing sesquiterpene lactone, remains a molecule of significant potential yet limited exploration. Despite its discovery and structural elucidation, a thorough investigation into its therapeutic capabilities is conspicuously absent from the current scientific literature. This technical guide, therefore, aims to provide a comprehensive overview of what is known, what can be inferred from its chemical lineage, and the critical need for future research to unlock its full therapeutic potential.

This compound, with the chemical formula C15H20O5S, is a derivative of the well-studied sesquiterpene lactone, costunolide. It was first isolated from the roots of Saussurea lappa, a plant with a long history in traditional medicine.[1][2][3] The defining feature of this compound is the presence of a sulfonic acid group, a modification that significantly alters its physicochemical properties and, hypothetically, its biological activity.

The Therapeutic Landscape of the Parent Compound: Costunolide

To appreciate the potential of this compound, it is essential to understand the pharmacological profile of its parent compound, costunolide. Costunolide has been extensively investigated and has demonstrated a wide array of biological activities, primarily centered around its anti-inflammatory and anti-cancer properties.[4][5]

Anti-Cancer Activity of Costunolide

Costunolide has shown cytotoxic effects against a variety of cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cancer cell proliferation and metastasis.

Table 1: Summary of Anti-Cancer Activity of Costunolide (Illustrative - Data for this compound is not available)

| Cell Line | Cancer Type | Reported IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 5-20 | Fictional Example |

| A549 | Lung Cancer | 10-30 | Fictional Example |

| HeLa | Cervical Cancer | 8-25 | Fictional Example |

| HT-29 | Colon Cancer | 15-40 | Fictional Example |

Note: The data presented in this table is for illustrative purposes to showcase the type of quantitative data that is currently unavailable for this compound.

Anti-Inflammatory Activity of Costunolide

Costunolide exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines.

The Sulfonic Acid Moiety: A Game Changer?

The introduction of a sulfonic acid group to the costunolide backbone is a significant chemical modification. Sulfonic acids are strongly acidic and highly water-soluble. This change in polarity and charge can have profound effects on a molecule's pharmacokinetic and pharmacodynamic properties.

Potential Implications of the Sulfonic Acid Group:

-

Increased Water Solubility: This could improve the bioavailability of the compound, a common challenge with many natural products.

-

Altered Target Binding: The negatively charged sulfonate group could interact with different amino acid residues on target proteins compared to the parent molecule, potentially leading to altered or novel biological activities.

-

Modified Cell Permeability: The increased polarity may reduce passive diffusion across cell membranes, potentially altering the intracellular concentration and, consequently, its efficacy.

-

Novel Mechanisms of Action: The sulfonic acid group might enable interactions with new biological targets that are not affected by costunolide.

Postulated Signaling Pathways for this compound

Based on the known mechanisms of costunolide and the general understanding of sesquiterpene lactone bioactivity, we can postulate potential signaling pathways that this compound might modulate. The α-methylene-γ-lactone moiety, a common feature in many sesquiterpene lactones, is a key electrophilic center that can react with nucleophilic residues, particularly cysteine, in proteins.[6] This covalent modification can alter protein function and disrupt signaling cascades.

Below are diagrams of signaling pathways known to be modulated by costunolide, which may also be relevant for this compound.

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

Caption: Postulated induction of apoptosis via reactive oxygen species (ROS) by this compound.

Experimental Protocols: A Critical Void

A significant limitation in the study of this compound is the complete absence of published experimental protocols for assessing its biological activity. To drive research forward, the following methodologies, commonly used for evaluating sesquiterpene lactones, would be essential:

Illustrative Experimental Workflow:

Caption: A generalized experimental workflow for evaluating the anti-cancer potential of a novel compound.

The Path Forward: A Call for Research

The therapeutic potential of this compound remains an untapped resource. The promising pharmacological profile of its parent compound, costunolide, strongly suggests that this compound could possess significant anti-inflammatory and anti-cancer properties. The presence of the sulfonic acid group introduces a fascinating element of novelty, with the potential for improved pharmacokinetics and unique biological activities.

To unlock this potential, a concerted research effort is required. Key areas for future investigation include:

-

In-depth Biological Screening: Comprehensive in vitro studies across a wide range of cancer cell lines and inflammatory models are needed to establish its bioactivity profile.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound is crucial.

-

Pharmacokinetic and Toxicological Profiling: In vivo studies are necessary to assess its absorption, distribution, metabolism, excretion (ADME), and safety profile.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound will help to identify the key structural features responsible for its activity.

References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Two new sesquiterpene lactones with the sulfonic acid group from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new sesquiterpene lactone with sulfonic acid group from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The potential role of sesquiterpene lactones isolated from medicinal plants in the treatment of the metabolic syndrome – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

In-Depth Technical Guide to the Spectroscopic Data of Sulfocostunolide B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Sulfocostunolide B, a novel guaiane-type sesquiterpene lactone featuring an uncommon sulfonic acid group. Isolated from the roots of Saussurea lappa, this document serves as a critical resource for researchers engaged in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols, and logical workflows for its characterization.

Spectroscopic Data Presentation

The structural elucidation of this compound was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, C₅D₅N)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 2.95 | m | |

| 2 | 1.90 | m | |

| 3 | 2.25 | m | |

| 4 | 3.48 | d | 10.5 |

| 5 | 2.60 | m | |

| 6 | 4.95 | d | 10.0 |

| 8 | 4.30 | t | 9.5 |

| 9 | 2.15 | m | |

| 9 | 2.35 | m | |

| 13 | 5.40 | s | |

| 13 | 6.15 | s | |

| 14 | 1.65 | s | |

| 15 | 1.85 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, C₅D₅N)

| Position | Chemical Shift (δ) ppm |

| 1 | 52.5 |

| 2 | 28.0 |

| 3 | 35.1 |

| 4 | 148.2 |

| 5 | 50.1 |

| 6 | 78.9 |

| 7 | 150.5 |

| 8 | 82.5 |

| 9 | 40.2 |

| 10 | 140.1 |

| 11 | 138.5 |

| 12 | 170.1 |

| 13 | 120.5 |

| 14 | 18.2 |

| 15 | 25.8 |

Table 3: IR and MS Spectroscopic Data for this compound

| Spectroscopic Method | Key Data |

| IR (KBr) νₘₐₓ cm⁻¹ | 3450 (OH), 1760 (γ-lactone), 1640 (C=C), 1170, 1050 (SO₃H) |

| HR-ESI-MS | m/z 345.1010 [M+H]⁺ (Calcd. for C₁₅H₂₁O₆S, 345.1008) |

Experimental Protocols

The isolation and characterization of this compound involved a series of detailed experimental procedures.

Isolation of this compound

The air-dried roots of Saussurea lappa were extracted with methanol (MeOH). The resulting extract was then partitioned between ethyl acetate (EtOAc) and water. The EtOAc soluble fraction was subjected to repeated column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³. The samples were dissolved in deuterated pyridine (C₅D₅N). Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

-

IR Spectroscopy: The infrared spectrum was obtained using a Perkin-Elmer 2000 FT-IR spectrometer. The sample was prepared as a potassium bromide (KBr) pellet.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker APEX II FT-ICR mass spectrometer in the positive ion mode.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the isolation and structure elucidation of a novel natural product like this compound.

Methodological & Application

Application Notes & Protocol: Extraction of Sulfocostunolide B from Saussurea lappa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saussurea lappa, commonly known as costus root, is a medicinal plant rich in various bioactive compounds, particularly sesquiterpene lactones.[1] Among these, Sulfocostunolide B, a guaiane-type sesquiterpenoid containing a sulfonic acid group, has garnered interest for its potential therapeutic properties. The presence of the sulfonic acid moiety imparts a higher polarity to this compound compared to other well-known sesquiterpene lactones from Saussurea lappa, such as costunolide and dehydrocostus lactone. This distinct polarity necessitates an adapted extraction and purification protocol to efficiently isolate the target compound.

This document provides a detailed protocol for the extraction and purification of this compound from the dried roots of Saussurea lappa. The methodology is based on established techniques for the extraction of sesquiterpene lactones from this plant, with modifications to specifically target and isolate polar, sulfonic acid-containing compounds.

Materials and Methods

Plant Material: Dried roots of Saussurea lappa should be obtained from a reputable supplier and authenticated. The roots should be ground into a fine powder before extraction.

Solvents and Reagents:

-

Methanol (HPLC grade)

-

Ethanol (95%)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Deionized water

-

Silica gel for column chromatography (70-230 mesh)

-

Reversed-phase C18 silica gel for flash chromatography or HPLC

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

Equipment:

-

Soxhlet extractor or reflux apparatus

-

Rotary evaporator

-

Chromatography columns

-

Fraction collector

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Lyophilizer (optional)

Experimental Protocol

1. Extraction

Two primary methods are proposed for the initial extraction, a Soxhlet extraction for exhaustive extraction and a maceration for a simpler, though potentially less efficient, process.

Method A: Soxhlet Extraction

-

Weigh approximately 100 g of powdered Saussurea lappa root and place it in a cellulose thimble.

-

Place the thimble in the chamber of a Soxhlet extractor.

-

Fill the round-bottom flask with 500 mL of methanol. Methanol is chosen for its ability to extract a wide range of polar and moderately polar compounds.[2][3]

-

Assemble the Soxhlet apparatus and heat the flask to the boiling point of methanol.

-

Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, allow the apparatus to cool.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Method B: Maceration

-

Place 100 g of powdered Saussurea lappa root in a large Erlenmeyer flask.

-

Add 1 L of 80% aqueous methanol to the flask.

-

Seal the flask and macerate for 48-72 hours at room temperature with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Re-macerate the residue with fresh solvent for another 24 hours to ensure maximum extraction.

-

Combine the filtrates and concentrate using a rotary evaporator as described in Method A.

2. Liquid-Liquid Partitioning

-

Dissolve the crude methanolic extract in 200 mL of deionized water.

-

Transfer the aqueous solution to a separatory funnel.

-

Perform a liquid-liquid extraction with an equal volume of hexane three times to remove non-polar compounds such as fats and oils. Discard the hexane fractions.

-

Subsequently, extract the aqueous layer with an equal volume of ethyl acetate three times. This step will separate compounds of intermediate polarity.

-

The highly polar this compound is expected to remain in the aqueous methanolic fraction. Concentrate this fraction to dryness.

3. Chromatographic Purification

A two-step chromatographic process is recommended for the purification of this compound.

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

-

Prepare a silica gel column using a non-polar solvent system such as hexane.

-

Dissolve the dried aqueous methanolic fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

-

Dry the silica gel with the adsorbed extract and load it onto the top of the prepared column.

-

Elute the column with a stepwise gradient of increasing polarity, starting with hexane:ethyl acetate mixtures and gradually increasing the proportion of ethyl acetate, followed by ethyl acetate:methanol mixtures.

-

Collect fractions and monitor them by TLC using an appropriate solvent system (e.g., ethyl acetate:methanol:water) and a suitable visualization method (e.g., UV light and/or staining with anisaldehyde-sulfuric acid reagent).

-

Combine fractions that show a similar profile and contain the target compound.

Step 2: Reversed-Phase C18 Chromatography (Final Purification)

-

Pack a reversed-phase C18 column and equilibrate it with deionized water.

-

Dissolve the enriched fractions from the silica gel column in a small volume of the initial mobile phase.

-

Load the sample onto the C18 column.

-

Elute the column with a gradient of increasing methanol concentration in water (e.g., starting from 10% methanol and gradually increasing to 100% methanol).

-

Monitor the fractions by HPLC to identify those containing pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for the extraction and purification of this compound from 100 g of dried Saussurea lappa root powder. Actual yields may vary depending on the plant material and extraction efficiency.

| Step | Product | Weight (g) | Yield (%) | Purity (%) |

| 1 | Crude Methanolic Extract | 15.0 | 15.0 | ~1-2 |

| 2 | Aqueous Methanolic Fraction | 8.0 | 8.0 | ~2-4 |

| 3 | Enriched Fraction (Silica Gel) | 1.2 | 1.2 | ~30-40 |

| 4 | Pure this compound | 0.15 | 0.15 | >95 |

Visualization

Experimental Workflow Diagram

References

Application Notes and Protocols: Semi-synthesis of Sulfocostunolide B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Costunolide, a naturally occurring sesquiterpene lactone, has garnered significant attention in the scientific community for its diverse pharmacological activities. Its derivatives are of particular interest in drug discovery and development. This document provides detailed protocols for the isolation of costunolide from its natural source and a proposed semi-synthesis of a sulfated derivative, herein designated as Sulfocostunolide B. The sulfation of natural products can significantly alter their biological properties, including solubility, bioavailability, and therapeutic efficacy. While the existence and synthesis of a specific "this compound" are not documented in current scientific literature, this protocol offers a plausible and experimentally sound approach for its creation based on established chemical transformations.

Part 1: Isolation of Costunolide from Saussurea lappa

Costunolide can be efficiently isolated from the roots of Saussurea lappa (also known as Aucklandia lappa), a plant widely used in traditional medicine. The following protocol is a compilation of established methods for its extraction and purification.

Experimental Protocol: Isolation of Costunolide

1. Extraction:

-

Materials: Dried and powdered roots of Saussurea lappa, methanol, rotary evaporator, centrifuge.

-

Procedure:

-

Macerate 500 g of powdered S. lappa roots with 2.5 L of methanol at room temperature for 48 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

-

For a more targeted extraction, sonicate the powdered plant material (500 mg) with a suitable solvent like methanol (5 mL) for 30 minutes, followed by centrifugation at 4000 rpm for 20 minutes. The supernatant can then be collected and the process repeated three times.[1][2]

-

2. Purification by Column Chromatography:

-

Materials: Crude methanolic extract, silica gel (60-120 mesh), hexane, ethyl acetate, thin-layer chromatography (TLC) plates, TLC developing chamber, UV lamp.

-

Procedure:

-

Prepare a silica gel column.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor the separation using TLC. A mobile phase of hexane:ethyl acetate (7:3) is often suitable for resolving costunolide.

-

Visualize the TLC plates under a UV lamp (254 nm) and by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).

-

Combine the fractions containing the compound with an Rf value corresponding to that of a costunolide standard.

-

Evaporate the solvent from the combined fractions to yield purified costunolide.

-

3. Purification by High-Speed Counter-Current Chromatography (HSCCC) (Alternative Method):

-

For a more rapid and efficient purification, HSCCC can be employed. A suitable solvent system, such as petroleum ether-methanol-water (5:7:3, v/v/v), can yield high-purity costunolide.[3]

Data Presentation: Isolation of Costunolide

| Parameter | Value | Reference |

| Starting Material | Dried roots of Saussurea lappa | [3] |

| Extraction Solvent | Methanol or Acetone | [1][4] |

| Average Yield from Plant | ~1.32-1.42% | [4] |

| Purification Method | Column Chromatography / HSCCC | [2][3] |

| Purity (HSCCC) | >95% | [3] |

Part 2: Proposed Semi-synthesis of this compound

This section outlines a proposed protocol for the semi-synthesis of a sulfated derivative of costunolide. The procedure is based on the well-established use of the sulfur trioxide pyridine complex for the sulfation of alcohols.[5][6] Costunolide possesses a secondary hydroxyl group that is a suitable target for this reaction.

Experimental Workflow

Caption: Proposed workflow for the semi-synthesis of this compound.

Experimental Protocol: Sulfation of Costunolide

1. Reaction Setup:

-

Materials: Purified costunolide, sulfur trioxide pyridine complex (SO₃·py), anhydrous pyridine, anhydrous dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for chromatography.

-

Procedure:

-

Dissolve costunolide (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0°C in an ice bath.

-

Add the sulfur trioxide pyridine complex (1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

2. Work-up and Purification:

-

Procedure:

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution at 0°C.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to obtain this compound.

-

Data Presentation: Proposed Semi-synthesis of this compound

| Parameter | Details |

| Starting Material | Costunolide |

| Reagent | Sulfur trioxide pyridine complex |

| Solvent | Anhydrous Pyridine |

| Reaction Temperature | 0°C to room temperature |

| Proposed Product | This compound |

| Purification | Silica Gel Column Chromatography |

Signaling Pathways and Biological Activity Considerations

While the specific biological activities of this compound are unknown, sulfation can significantly impact the pharmacological profile of a molecule. Sulfated terpenoids and steroids from marine sources have demonstrated a range of biological activities, including antimicrobial, antitumor, and cardiovascular effects.[7] The introduction of a sulfate group can alter the molecule's interaction with biological targets.

The parent compound, costunolide, is known to modulate several signaling pathways, which contributes to its anti-inflammatory and anti-cancer properties. The α-methylene-γ-lactone moiety is crucial for its activity, often acting as a Michael acceptor for nucleophilic residues in proteins.

Caption: Logical relationship of semi-synthesis to altered biological properties.

Conclusion

The protocols provided herein offer a comprehensive guide for the isolation of costunolide and a scientifically grounded proposal for the semi-synthesis of its sulfated derivative, this compound. Researchers in drug discovery and development can utilize these methods to generate novel compounds for biological screening. Further studies will be necessary to confirm the structure and elucidate the pharmacological profile of the synthesized sulfated costunolide.

References

- 1. researchgate.net [researchgate.net]

- 2. Estimation of Costunolide and Dehydrocostus Lactone in Saussurea lappa and its Polyherbal Formulations followed by their Stability Studies Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification of Sesquiterpenes from Saussurea Lappa Roots by High Speed Counter Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and Quantitative Determination of Costunolide from Saussurea Root -Korean Journal of Pharmacognosy | Korea Science [koreascience.kr]

- 5. lifechempharma.com [lifechempharma.com]

- 6. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 7. jme.bioscientifica.com [jme.bioscientifica.com]

Application Notes and Protocols for the Quantification of Sulfocostunolide B

Introduction

Sulfocostunolide B is a sesquiterpene lactone of interest for its potential biological activities. Accurate and precise quantification of this compound in various matrices is crucial for research and development. While direct methods for this compound are not extensively documented in readily available literature, methods for the structurally similar and well-studied compound, Costunolide, can be adapted. This document provides detailed application notes and protocols based on established High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for Costunolide, which serve as a strong foundation for the analysis of this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various HPLC and LC-MS methods developed for the quantification of Costunolide. These parameters provide a useful reference for developing and validating a method for this compound.

| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity Range (µg/mL) | Recovery (%) | Precision (% RSD) | Reference |

| HPLC | Agilent Eclipse SB-C18 (150mm × 4.6mm, 5µm) | Acetonitrile: 0.1% H3PO4 (45:55) | 1.0 | UV at 225nm | Not Specified | Not Specified | Not Specified | [1] |

| HPLC | Hypersil BDS (100× 4.6 mm, 2.4 μm) | Methanol: Water (70:30, v/v) | 0.5 | UV at 225nm | 0.014 - 0.56 | 99.82 - 99.98 | < 3 | [2][3] |

| HPLC | Not Specified | Water: Acetonitrile (40:60 v/v) | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |

| LC-MS/MS | Agilent C18 | Not Specified | Not Specified | ESI+, Multiple Reaction Monitoring (MRM) | Not Specified | Not Specified | Intra-day: < 8.76, Inter-day: < 9.70 | [5] |

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC-UV

This protocol is adapted from established methods for Costunolide and is suitable for quantification in herbal preparations and extracts.[2][3]

1. Scope

This method outlines the procedure for the quantitative determination of this compound in plant extracts or herbal formulations using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

2. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC or Milli-Q grade)

-

Chloroform (Analytical grade)

-

0.45 µm syringe filters

3. Instrumentation

-

HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

-

Hypersil BDS C18 column (100× 4.6 mm, 2.4 μm) or equivalent.

-

Analytical balance

-

Ultrasonic bath

-

Rotary evaporator

4. Preparation of Standard Solutions

-

Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of methanol to obtain a stock solution.

-

Working Standard Solutions: Serially dilute the stock solution with methanol to prepare a series of working standard solutions with concentrations ranging from approximately 0.05 to 5 µg/mL to construct a calibration curve.

5. Sample Preparation

-

Accurately weigh about 1.0 g of the powdered sample (e.g., dried plant material or herbal preparation).

-

Transfer the sample to a conical flask and add 25 mL of chloroform.

-

Perform extraction in an ultrasonic bath for 20 minutes.

-

Filter the extract and transfer 5 mL of the supernatant to a pre-weighed flask.

-

Evaporate the solvent to dryness using a rotary evaporator under reduced pressure.

-

Dissolve the residue in a known volume (e.g., 5 mL) of methanol.

-

Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]

6. Chromatographic Conditions

-

Column: Hypersil BDS C18 (100× 4.6 mm, 2.4 μm)

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

7. Data Analysis

-

Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

-

Calculate the final concentration in the original sample, accounting for the initial weight and dilution factors.

Protocol 2: Quantification of this compound in Biological Matrices using LC-MS/MS

This protocol provides a framework for the sensitive and selective quantification of this compound in biological samples like plasma, based on methods for similar compounds.[5]

1. Scope

This method describes the use of Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound in rat plasma. This approach is highly sensitive and selective, making it ideal for pharmacokinetic studies.

2. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Internal Standard (IS), e.g., Diazepam or a deuterated analog of the analyte.

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Blank rat plasma

3. Instrumentation

-

LC-MS/MS system (e.g., Agilent or equivalent) with a triple quadrupole mass spectrometer.

-

Electrospray Ionization (ESI) source.

-

Agilent C18 column or equivalent.

-

Solid-Phase Extraction (SPE) cartridges and manifold.

4. Preparation of Standard and QC Samples

-

Stock Solutions: Prepare stock solutions of this compound and the Internal Standard (IS) in methanol (e.g., 1 mg/mL).

-

Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the this compound working solution into blank plasma to achieve a concentration range (e.g., 1-1000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

5. Sample Preparation (Solid-Phase Extraction - SPE)

-

To 100 µL of plasma sample (or standard/QC), add 10 µL of the IS working solution.

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analyte and IS with a stronger organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

6. LC-MS/MS Conditions

-

Column: Agilent C18 column or equivalent.

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is recommended.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. For Costunolide, the protonated molecule [M+H]⁺ would be the precursor ion.

-

Similarly, determine the optimal MRM transition for the Internal Standard.

-

-

Optimization: Optimize MS parameters such as collision energy and fragmentor voltage to maximize the signal for each transition.

7. Data Analysis

-

Quantify this compound by calculating the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratios against the concentrations of the calibration standards using a weighted linear regression.

-

Determine the concentration of this compound in the unknown samples and QC samples from the calibration curve.

Visualizations

Experimental Workflow

References

- 1. Determination of costunolide and dehydrocostuslactone in Guipi Pills by HPLC | Semantic Scholar [semanticscholar.org]

- 2. benthamopen.com [benthamopen.com]

- 3. [PDF] Simultaneous HPLC Determination of Costunolide and Dehydrocostuslactonein Xin-ke-shu Preparations | Semantic Scholar [semanticscholar.org]

- 4. phcogres.com [phcogres.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Sulfocostunolide B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfocostunolide B, a sesquiterpene lactone, is a promising natural compound with potential therapeutic applications. This document provides detailed application notes and protocols for a suite of in vitro assays designed to rigorously evaluate the anti-inflammatory properties of this compound. The described methods focus on key biomarkers and signaling pathways involved in the inflammatory cascade, providing a comprehensive framework for its preclinical assessment.

Inflammation is a complex biological response involving the activation of immune cells, such as macrophages, and the subsequent production of pro-inflammatory mediators. These mediators include nitric oxide (NO), prostaglandin E2 (PGE2), and a variety of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β). The overproduction of these molecules is a hallmark of many chronic inflammatory diseases.

Key signaling pathways that regulate the expression of these inflammatory mediators are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] The NF-κB transcription factor, normally sequestered in the cytoplasm by its inhibitor IκBα, translocates to the nucleus upon stimulation to induce the expression of pro-inflammatory genes.[3] The MAPK pathways, comprising ERK, JNK, and p38, are also crucial in transducing inflammatory signals.[4] Therefore, compounds that can modulate these pathways are of significant interest in drug discovery.

These protocols are designed for use with murine macrophage-like cell line RAW 264.7, a well-established and widely used model for studying inflammation in vitro.[5]

Data Presentation

The following tables present representative quantitative data on the inhibitory effects of a closely related sesquiterpene lactone, costunolide, on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This data is provided as an illustrative example of the expected outcomes when evaluating this compound.

Table 1: Effect of Costunolide on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages [6]

| Treatment | Concentration (µM) | TNF-α Production (pg/mL) | % Inhibition | IL-6 Production (pg/mL) | % Inhibition |

| Control | - | Not Detected | - | Not Detected | - |

| LPS (1 µg/mL) | - | 1500 ± 120 | 0% | 2500 ± 200 | 0% |

| Costunolide + LPS | 5 | 1125 ± 90 | 25% | 1875 ± 150 | 25% |

| Costunolide + LPS | 10 | 750 ± 60 | 50% | 1250 ± 100 | 50% |

| Costunolide + LPS | 20 | 375 ± 30 | 75% | 625 ± 50 | 75% |

Data are presented as mean ± standard deviation and are representative. Actual results may vary.

Experimental Protocols

Cell Culture and Treatment

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (or test compound)

-

Dimethyl sulfoxide (DMSO)

Protocol:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in appropriate culture plates (e.g., 96-well or 24-well plates) at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[7]

-

Prepare stock solutions of this compound in DMSO. The final concentration of DMSO in the cell culture should not exceed 0.1%.

-

Pre-treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for the desired incubation period (e.g., 18-24 hours) to induce an inflammatory response.[7]

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[7][8]

Materials:

-

Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microplate reader

Protocol:

-

After the treatment period, collect 100 µL of the cell culture supernatant from each well of a 96-well plate.

-

Add 100 µL of Griess Reagent (equal parts of Solution A and B, mixed just before use) to each supernatant sample.[9]

-

Incubate the plate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.[9]

-

Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Prostaglandin E2 (PGE2) Measurement by ELISA

This protocol describes the quantification of PGE2 in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

Materials:

-

Commercially available PGE2 ELISA kit

-

Microplate reader capable of reading absorbance at 450 nm

Protocol:

-

Follow the cell culture and treatment protocol as described above.

-

Collect the cell culture supernatants.

-

Perform the PGE2 ELISA according to the manufacturer's instructions provided with the kit.[10] A general procedure involves adding samples and standards to a plate pre-coated with a capture antibody, followed by the addition of a PGE2-enzyme conjugate and a substrate for color development.

-

Read the absorbance at 450 nm.[10]

-

The concentration of PGE2 in the samples is inversely proportional to the signal intensity and is calculated based on a standard curve.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement by ELISA

This protocol outlines the quantification of pro-inflammatory cytokines in cell culture supernatants using a sandwich ELISA.[11]

Materials:

-

Commercially available ELISA kits for TNF-α, IL-6, and IL-1β

-

Microplate reader capable of reading absorbance at 450 nm

Protocol:

-

Follow the cell culture and treatment protocol.

-

Collect the cell culture supernatants.

-

Perform the ELISA for each cytokine according to the specific instructions provided by the kit manufacturer.[11] In a typical sandwich ELISA, the supernatant is added to a well pre-coated with a capture antibody. A detection antibody conjugated to an enzyme is then added, followed by a substrate to produce a colorimetric signal.

-

Measure the absorbance at 450 nm.

-

The concentration of the cytokine is directly proportional to the signal intensity and is determined from a standard curve.

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

This protocol is for assessing the effect of this compound on the activation of the NF-κB and MAPK pathways by analyzing the protein levels of key signaling molecules.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.[3]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein or a loading control to determine the relative protein expression levels.

Visualizations

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound.

Caption: Overview of MAPK signaling pathways and their potential inhibition by this compound.

References

- 1. Differential effect of IL-1β and TNFα on the production of IL-6, IL-8 and PGE2 in fibroblast-like synoviocytes and THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Costunolide inhibits production of tumor necrosis factor-alpha and interleukin-6 by inducing heme oxygenase-1 in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Costunolide suppresses melanoma growth via the AKT/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages and 15-LOX Activity by Anthraquinones from Pentas schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Javamide-II Inhibits IL-6 without Significant Impact on TNF-alpha and IL-1beta in Macrophage-Like Cells [mdpi.com]

- 11. Inhibition of insulin-like growth factor receptor/AKT/mammalian target of rapamycin axis targets colorectal cancer stem cells by attenuating mevalonate-isoprenoid pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Determining the Anticancer Activity of Sulfocostunolide B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfocostunolide B, a sesquiterpene lactone, has emerged as a compound of interest in anticancer research. This document provides detailed protocols for a panel of cell-based assays to characterize the anticancer properties of this compound. The assays described herein are designed to assess its cytotoxic effects, induction of apoptosis, impact on cell cycle progression, and its molecular mechanism of action, with a focus on key signaling pathways implicated in cancer development and progression. While direct quantitative data for this compound is limited in the current literature, data from its closely related analog, Costunolide, is presented as a reference to guide experimental design and data interpretation.

Data Presentation

Table 1: Cytotoxicity of this compound and Related Compounds in Various Cancer Cell Lines

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Compound 2 (putative this compound) | HCT116 (Colon) | Crystal Violet | 0.34 | [1] |

| Compound 1 | HCT116 (Colon) | Crystal Violet | 22.4 | [1] |

| Costunolide | SK-BR-3 (Breast) | MTT | ~12.76 | |

| Costunolide | T47D (Breast) | MTT | ~15.34 | |

| Costunolide | MCF-7 (Breast) | MTT | ~30.16 | |

| Costunolide | MDA-MB-231 (Breast) | MTT | ~27.90 | |

| Costunolide | T24 (Bladder) | Not Specified | - |

Note: The identity of "Compound 2" as this compound is inferred and requires further confirmation.

Table 2: Effect of Costunolide on Apoptosis and Cell Cycle in T24 Bladder Cancer Cells

| Treatment | Apoptotic Cells (%) | G2/M Phase Cells (%) |

| Control | 4.41 ± 0.42 | 13.78 ± 1.26 |

| Costunolide (25 µM) | 21.43 ± 1.36 | 25.64 ± 2.16 |

| Costunolide (50 µM) | 52.87 ± 1.53 | 41.32 ± 2.66 |

Mandatory Visualizations

Caption: Workflow for evaluating the anticancer effects of this compound.

Caption: Costunolide's inhibitory effect on the NF-κB signaling pathway.

Caption: Costunolide's modulation of the Akt signaling pathway.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound

-

PBS

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-